molecular formula C24H31P B1301957 CyJohnPhos CAS No. 247940-06-3

CyJohnPhos

Cat. No. B1301957
M. Wt: 350.5 g/mol
InChI Key: LCSNDSFWVKMJCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphine ligands and their metal complexes is a recurring theme in the provided papers. For instance, the synthesis of a heterocyclic [(CyP)4As]− anion through the reaction of CyPHM with As(NMe2)3 is reported, showcasing the formation of five-membered rings . Another paper describes the synthesis of an axially chiral bis(aryldicyclohexylphosphine) dioxide, Cy-P-Phos, which is used in Rh-catalyzed asymmetric hydrogenation . These syntheses involve the use of various reagents and catalysts to form complex structures with potential applications in catalysis.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structures of the [(CyP)4As]− anions complexed with lithium and sodium are reported . Similarly, the molecular structure of a palladium complex with cyclohexylmethylphenylphosphine is determined by X-ray crystallography, providing insight into the stereochemistry of the complex . These structural analyses are crucial for understanding the properties and reactivity of the synthesized compounds.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving phosphine ligands. The cycloaddition reaction catalyzed by Me-DuPhos is an example of how phosphine ligands can influence the stereochemistry of the resulting products . Additionally, the catalytic activity of a palladium complex in P-arylation of diphenylphosphine oxide under microwave irradiation is explored, demonstrating the utility of these complexes in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. For instance, the absorption and fluorescence properties of a nitrogen-containing carbon nanoring are similar to those of cycloparaphenylenes but with unique halochromic properties . The catalytic properties of the synthesized ligands and complexes are also of significant interest, as seen in the Rh-catalyzed asymmetric hydrogenation using Cy-P-Phos and the catalytic P-arylation using a palladium complex .

Scientific Research Applications

Ruthenium(0)-Catalyzed [4+2] Cycloaddition

A significant application of CyJohnPhos is observed in the Ruthenium(0)-catalyzed [4+2] cycloaddition of acetylenic aldehydes with α-ketols. This process, facilitated by Ruthenium(0) complexes modified with CyJohnPhos, leads to the formation of [4+2] cycloadducts as single diastereomers. This methodology is crucial for the convergent construction of type II polyketide ring systems, particularly those in the angucycline class, which are significant in scientific research for their potential pharmacological applications (Saxena, Perez, & Krische, 2016).

Palladium-Catalyzed Amination Reactions

CyJohnPhos has been studied in the context of its activity in palladium-catalyzed amination reactions. A comparative study with CyJohnPhos and PtBu3 highlighted its role in such reactions. The insights from this study are valuable for further ligand design and catalyst improvement, as understanding the mechanisms of different catalysts based on various ligands is crucial in the field of chemistry and material science (Scharf et al., 2019).

Decarboxylative Cross-Coupling Reaction

Another significant application of CyJohnPhos is in the decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Utilizing a combination of palladium chloride and CyJohnPhos, this reaction proceeds efficiently, showing good functional-group tolerance. This method is significant in the synthesis of complex organic molecules, which has implications in various fields including pharmaceuticals and materials science (Wang, Ding, He, & Wu, 2009).

properties

IUPAC Name

dicyclohexyl-(2-phenylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSNDSFWVKMJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370170
Record name 2-(Dicyclohexylphosphino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dicyclohexylphosphino)biphenyl

CAS RN

247940-06-3
Record name 2-(Dicyclohexylphosphino)biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247940-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dicyclohexylphosphino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphine, [1,1'-biphenyl]-2-yldicyclohexyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
685
Citations
LT Scharf, I Rodstein, M Schmidt, T Scherpf… - ACS …, 2019 - ACS Publications
Comprehensive mechanistic insights into the activity of different catalysts based on different ligands are important for further ligand design and catalyst improvement. Herein, we report a …
Number of citations: 37 pubs.acs.org
S Lapointe, A Sarbajna… - Accounts of Chemical …, 2022 - ACS Publications
Conspectus The development of homogeneous catalysts is strongly connected to the design of new, sophisticated ligands, which resolve limitations of a given reaction protocol by …
Number of citations: 25 pubs.acs.org
O LnNi, A Doyle - … -REACTIVITY RELATIONSHIPS OF …, 2023 - search.proquest.com
… in Reaction 3 III, where it outperformed both CyJohnPhos and dppf under the reaction … the two Ni centers are sandwiched between the B rings of the two CyJohnPhos ligands. …
Number of citations: 0 search.proquest.com
SG Mahamulkar, I Císařová… - Advanced Synthesis & …, 2018 - Wiley Online Library
A simple and efficient access to a new P‐chiral, but so far racemic ligand class featuring ortho‐trityl and ortho‐biaryl motifs is reported. The phosphines are prepared by efficient three‐ …
Number of citations: 12 onlinelibrary.wiley.com
MK Singh, MK Lakshman - ChemCatChem, 2015 - Wiley Online Library
… reactions of CyJohnPhos and Ligand 1. From this analysis, CyJohnPhos appeared to be suitable for further analysis combined with cost considerations (CyJohnPhos=$11.2 per mmol, …
J Carreras, A Pereira, M Zanini, AM Echavarren - Organometallics, 2018 - ACS Publications
Arsine and carbene gold(I) complexes with architectures closely related to those of 2-(di-tert-butylphosphino)biphenyl gold(I) complexes have been prepared and structurally …
Number of citations: 15 pubs.acs.org
D Bulfield, SM Huber - The Journal of Organic Chemistry, 2017 - ACS Publications
… Although XPhos performs slightly better during the screening, CyJohnPhos was chosen for the scale up simply out of economic reasons, since CyJohnPhos is cheaper per mol …
Number of citations: 38 pubs.acs.org
M Bürger, N Ehrhardt, T Barber, LT Ball… - Journal of the …, 2021 - ACS Publications
A phosphine-catalyzed oligomerization of arynes using selenocyanates was developed. The use of JohnPhos as a bulky phosphine is the key to accessing α,ω-bisfunctionalized oligo(…
Number of citations: 10 pubs.acs.org
Z Wang, Q Ding, X He, J Wu - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
A highly effective decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide catalyzed by the combination of palladium chloride and CyJohnPhos in the presence of …
Number of citations: 118 pubs.rsc.org
LN Wang, PT Tang, M Li, JW Li, YJ Liu… - Advanced Synthesis & …, 2021 - Wiley Online Library
… With rapidly constructed aryl-substituted CyJohnPhos library in hand, we then tested it in palladium-catalyzed Buchwald-Hartwig amination (Scheme 4b), which is widely applied in the …
Number of citations: 11 onlinelibrary.wiley.com

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